molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8

Thieno[3,2-b]pyridin-6-amine

Cat. No.: B044365
CAS No.: 115063-92-8
M. Wt: 150.2 g/mol
InChI Key: ZEPHVTQYZYJBCT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound, which combines a thiophene ring fused to a pyridine ring, makes it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

Thieno[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has been reported to have various pharmacological and biological utilities . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription. It also acts as a modulator of multidrug resistance , which is a significant challenge in the treatment of various diseases, including cancer.

Mode of Action

It is known to inhibit the pim-1 kinase , which could lead to the suppression of cell proliferation and induction of apoptosis. It also modulates multidrug resistance, potentially by interacting with drug efflux pumps or altering drug metabolism .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with Pim-1 kinase and its role in multidrug resistance. Pim-1 kinase is involved in several signaling pathways related to cell growth and survival. By inhibiting this kinase, this compound may disrupt these pathways, leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of Pim-1 kinase and modulation of multidrug resistance by this compound can lead to several molecular and cellular effects. These include the suppression of cell proliferation, induction of apoptosis, and potential reversal of drug resistance . These effects could have therapeutic implications in diseases such as cancer.

Safety and Hazards

The safety information for thieno[3,2-b]pyridin-6-amine dihydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard and precautionary statements were not provided in the search results .

Future Directions

Thieno[3,2-b]pyridin-6-amine and its derivatives are an important class of biologically active compounds that have attracted the attention of many researchers . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]pyridin-6-amine is unique due to its specific fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

thieno[3,2-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHVTQYZYJBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602983
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-92-8
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-acetamidothieno[3,2-b]pyridine (2.29 g, 12 mmol) in ethanol (35 ml) and concentrated hydrochloric acid (15 ml) was warmed at 80° C. for two hours. This mixture was diluted with water and made basic by the addition of sodium hydroxide solution. The product was extracted into methylene chloride, dried over anhydrous sodium sulfate and then filtered through a pad of charcoal and the solvent was evaporated to give pure product (1.36 g, 76% yield), m.p. 121°-123° C.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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